Methyl 4-(hydroxymethyl)-2-methylbenzoate
Overview
Description
Methyl 4-(hydroxymethyl)-2-methylbenzoate is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid and features a methyl group and a hydroxymethyl group attached to the benzene ring
Scientific Research Applications
Methyl 4-(hydroxymethyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the activity of esterases and lipases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(hydroxymethyl)-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-(hydroxymethyl)-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of 4-(formyl)-2-methylbenzoic acid methyl ester using a reducing agent like sodium borohydride. This reaction is performed in an alcohol solvent, such as methanol, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-2-methylbenzoic acid.
Reduction: 4-(Hydroxymethyl)-2-methylbenzyl alcohol.
Substitution: 4-(Hydroxymethyl)-2-methyl-3-nitrobenzoate (nitration product).
Mechanism of Action
The mechanism of action of methyl 4-(hydroxymethyl)-2-methylbenzoate depends on its specific application. In enzymatic reactions, the ester bond is hydrolyzed by esterases or lipases, resulting in the formation of 4-(hydroxymethyl)-2-methylbenzoic acid and methanol. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(hydroxymethyl)benzoate: Lacks the additional methyl group on the benzene ring, resulting in different reactivity and properties.
Methyl 2-methylbenzoate: Lacks the hydroxymethyl group, affecting its solubility and chemical behavior.
4-(Hydroxymethyl)-2-methylbenzoic acid: The carboxylic acid form of the compound, which has different acidity and reactivity compared to the ester.
Uniqueness
Methyl 4-(hydroxymethyl)-2-methylbenzoate is unique due to the presence of both a hydroxymethyl group and a methyl group on the benzene ring. This combination of functional groups provides a balance of hydrophilic and hydrophobic properties, making it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCDSFHUSZSPLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530145-28-9 | |
Record name | methyl 4-(hydroxymethyl)-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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